CCR4 Antagonism Potency: 4-Carbonitrile Regioisomer vs. 5-Carbonitrile and N-Substituted Analogs
In functional assays measuring antagonism at the human CCR4 receptor, 2-piperazino-4-pyrimidinecarbonitrile (the 4-carbonitrile regioisomer) exhibited an IC50 of 7.90 nM. In contrast, a closely related piperazinyl-pyrimidine analog with the carbonitrile group at the 5-position (2-(4-methyl-1-piperazinyl)pyrimidine-5-carbonitrile) was reported to inhibit cyclin-dependent kinase 2 (CDK2) rather than CCR4, representing a complete shift in biological target engagement based on regioisomeric positioning. Furthermore, N-Boc-protected piperazinyl-pyrimidinecarbonitrile analogs demonstrate reduced or abrogated CCR4 antagonism due to steric occlusion of the piperazine nitrogen [1].
| Evidence Dimension | CCR4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile: CCR4 activity not reported; inhibits CDK2 instead. |
| Quantified Difference | Target engagement shift from CCR4 to CDK2 upon regioisomerism; N-Boc protection abrogates CCR4 activity. |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human CCR4. |
Why This Matters
The 7.90 nM IC50 at CCR4 [1] establishes 2-piperazino-4-pyrimidinecarbonitrile as a validated chemokine receptor antagonist, whereas the 5-carbonitrile regioisomer is inactive at this therapeutically relevant target, underscoring the procurement risk of substituting positional isomers.
- [1] BindingDB. BDBM50500894 (CHEMBL3799578). IC50 = 7.90 nM. Antagonist activity at human CCR4 expressed in CHO cells by [35S]GTPγS assay. View Source
